

# Application Notes and Protocols: Cyanide Compounds in Nylon and Rubber Production

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Compound of Interest		
Compound Name:	Cyanogen chloride	
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#### Introduction

While historical and general chemical literature occasionally contains broad statements about the use of **cyanogen chloride** in polymer production, detailed investigation of industrial processes reveals that **cyanogen chloride** (CNCI) is not a primary reagent in the large-scale manufacturing of nylon and synthetic rubber. The key cyaniding agent for the production of adiponitrile, a crucial precursor for nylon 6,6, is hydrogen cyanide (HCN). For nitrile rubber, the synthesis involves the polymerization of acrylonitrile and butadiene, which does not utilize **cyanogen chloride**.

These application notes provide a detailed overview of the scientifically accurate industrial processes involving cyanide compounds for the synthesis of nylon precursors and the production of nitrile rubber.

## Section 1: Adiponitrile (Nylon 6,6 Precursor) Production

Adiponitrile (ADN) is the organic compound with the formula (CH<sub>2</sub>)<sub>4</sub>(CN)<sub>2</sub>. It is a viscous, colorless dinitrile that is a key intermediate in the production of hexamethylenediamine, which is then used to manufacture nylon 6,6.[1]

## Modern Industrial Production: Hydrocyanation of Butadiene

## Methodological & Application





The dominant contemporary method for adiponitrile production is the nickel-catalyzed hydrocyanation of butadiene, a process developed by DuPont.[1] This multi-step process is highly efficient, with an overall yield of 97-99%.[2]

Experimental Protocol: Hydrocyanation of Butadiene

- Primary Hydrocyanation: Butadiene, hydrogen cyanide (HCN), and a nickel-phosphite catalyst (e.g., Ni[P(O-tolyl)<sub>3</sub>]<sub>4</sub>) are introduced into a reactor.[2][3] The reaction is carried out in the liquid phase at temperatures between 80-130°C and pressures of 5-20 bar.[2] This step produces a mixture of 3-pentenenitrile (3PN) and 2-methyl-3-butenenitrile (2M3BN).[2] [4]
- Isomerization: The branched byproduct, 2-methyl-3-butenenitrile, is isomerized to the linear and more desirable 3-pentenenitrile. This is achieved using the same nickel catalyst, often with the addition of a Lewis acid co-catalyst like zinc chloride (ZnCl<sub>2</sub>), at temperatures of 60-120°C and pressures of 1-10 bar.[2]
- Secondary Hydrocyanation: The 3-pentenenitrile is then reacted with additional hydrogen cyanide in the presence of the nickel catalyst and a Lewis acid promoter (commonly AlCl₃) to produce adiponitrile.[2][5] This reaction occurs at temperatures between 30-130°C and pressures of 1-20 bar.[2]
- Purification: The final product, adiponitrile, is purified by multi-stage distillation to a purity of over 99.5%.[2]

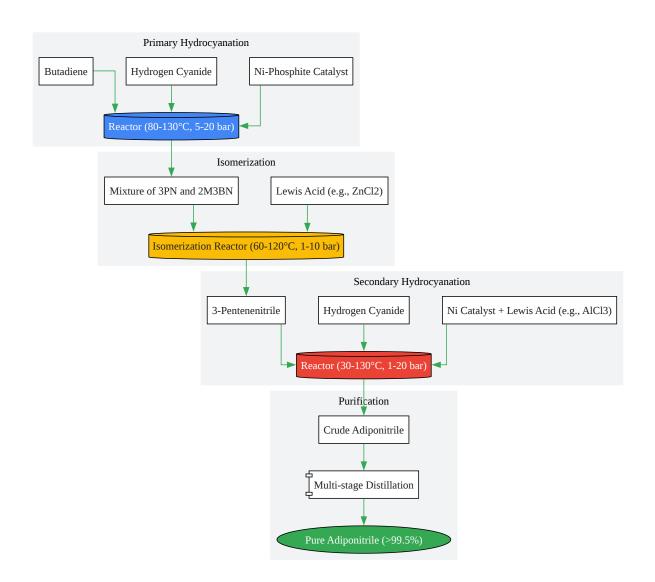
Quantitative Data



Parameter	Value	Reference
Overall Yield	97-99%	[2]
Single-Pass Selectivity to Adiponitrile	81-87%	[2]
Final Product Purity	>99.5%	[2]
Primary Hydrocyanation Temperature	80-130°C	[2]
Primary Hydrocyanation Pressure	5-20 bar	[2]
Isomerization Temperature	60-120°C	[2]
Isomerization Pressure	1-10 bar	[2]
Secondary Hydrocyanation Temperature	30-130°C	[2]
Secondary Hydrocyanation Pressure	1-20 bar	[2]

**Process Workflow** 





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Caption: Workflow for the modern industrial production of adiponitrile.



## **Historical Production Method: Butadiene Chlorination**

An older method for adiponitrile synthesis, which was used by DuPont until 1983, involved the chlorination of butadiene.[6] This process is now largely obsolete due to lower selectivity and the generation of significant waste.[2]

#### **Reaction Pathway**

- Chlorination of Butadiene: Butadiene was chlorinated in the gas phase at 200-300°C to produce a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene.[6] CH₂=CH-CH=CH₂
   + Cl₂ → ClCH₂-CH=CH-CH₂Cl + ClCH₂-CHCl-CH=CH₂
- Cyanation: The resulting dichlorobutenes were then reacted with sodium cyanide (NaCN) in the liquid phase at 80°C to form 1,4-dicyano-2-butene with approximately 95% selectivity.[6]
   CICH<sub>2</sub>-CH=CH-CH<sub>2</sub>CI + 2 NaCN → NC-CH<sub>2</sub>-CH=CH-CH<sub>2</sub>-CN + 2 NaCI
- Hydrogenation: The 1,4-dicyano-2-butene was subsequently hydrogenated at 300°C over a
  palladium catalyst to yield adiponitrile with 95-97% selectivity.[6] NC-CH<sub>2</sub>-CH=CH-CH<sub>2</sub>-CN +
  H<sub>2</sub> → NC-(CH<sub>2</sub>)<sub>4</sub>-CN

## **Section 2: Nitrile Rubber Production**

Nitrile rubber, also known as Nitrile Butadiene Rubber (NBR), is a synthetic rubber derived from the copolymerization of acrylonitrile and butadiene.[7] It is highly resistant to oil, fuel, and other chemicals.[7] **Cyanogen chloride** is not used in the production of nitrile rubber.

Experimental Protocol: Emulsion Polymerization of Nitrile Rubber

The production of NBR is typically carried out through emulsion polymerization.

- Reaction Mixture Preparation: Water, an emulsifier (soap), acrylonitrile, butadiene, radicalgenerating activators, and a catalyst are added to polymerization vessels.[7]
- Polymerization: The polymerization reaction is initiated. For "hot" NBR, the tanks are heated to 30-40°C, which promotes branch formation in the polymer.[7] For "cold" NBR, the polymerization tanks are cooled to 5-15°C.[8] The monomers are typically allowed to react for 5 to 12 hours.[7]



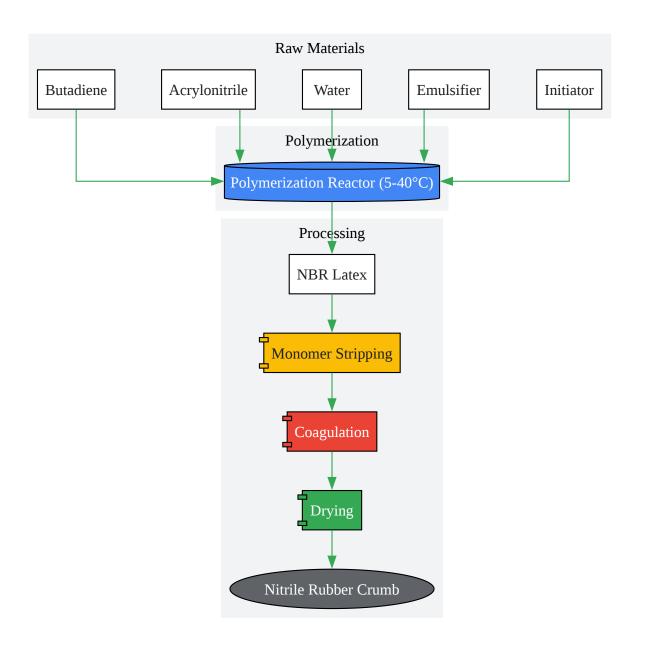
- Termination: The polymerization is allowed to proceed to approximately 70% conversion before a "shortstop" agent is added to terminate the reaction.[8]
- Monomer Recovery: Unreacted monomers are removed via steam stripping.[8]
- Coagulation and Drying: The resulting polymer latex is coagulated using agents like calcium nitrate or aluminum sulfate. The coagulated rubber is then washed and dried into crumb rubber.[9]

#### Quantitative Data

Property	Value	Reference
"Hot" NBR Polymerization Temperature	30-40°C	[7]
"Cold" NBR Polymerization Temperature	5-15°C	[8]
Reaction Time	5-12 hours	[7]
Acrylonitrile Content	Varies (typically 33% for a balance of properties)	[7]
Operating Temperature of NBR	-40 to 108°C	[7]

**Process Workflow** 





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Caption: Workflow for the production of nitrile rubber via emulsion polymerization.



# Section 3: Safety Considerations for Hydrogen Cyanide

Given that hydrogen cyanide is the primary cyaniding agent in modern adiponitrile production, stringent safety protocols are essential.

- Exposure Limits: The OSHA permissible exposure limit (PEL) for HCN is 10 ppm as an 8-hour time-weighted average. The NIOSH recommended exposure limit (REL) is 4.7 ppm as a 10-minute ceiling.[10][11]
- Personal Protective Equipment (PPE): Workers handling HCN should use gas masks with appropriate filters, chemical-resistant gloves, goggles, and protective clothing.[10] Positivepressure, self-contained breathing apparatus (SCBA) is recommended in situations with potentially unsafe levels of HCN.[12]
- Engineering Controls: Effective ventilation systems are crucial to disperse HCN vapors and prevent accumulation.[10] Continuous monitoring with fixed gas detection systems provides early warning of leaks.[10]
- Emergency Response: Facilities must have a well-defined emergency response plan, and personnel should be regularly trained in emergency procedures, including first aid for cyanide poisoning.[10] A cyanide antidote kit should be readily available.[11]

## Section 4: Properties of Adiponitrile and Nitrile Rubber

Adiponitrile Physical and Chemical Properties



Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub>	[1]
Molar Mass	108.14 g/mol	[1]
Appearance	Colorless, oily liquid	[13]
Melting Point	1-3°C	[1]
Boiling Point	295°C	[1]
Density	0.951 g/mL at 25°C	[13]
Flash Point	93°C (open cup)	[14]

## Nitrile Butadiene Rubber (NBR) Properties

Property	Description	Reference
Chemical Resistance	Excellent resistance to petroleum-based oils, fuels, and aliphatic hydrocarbons.	[6][15]
Mechanical Properties	High abrasion and wear resistance; good tensile strength.	[15]
Temperature Range	Wide operating temperature range, typically -40°C to 120°C.	[15]
Flexibility	Flexibility at low temperatures is dependent on the acrylonitrile content.	[15]
Weathering Resistance	Poor resistance to ozone and sunlight without protective additives.	[16]



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